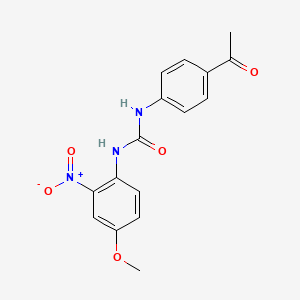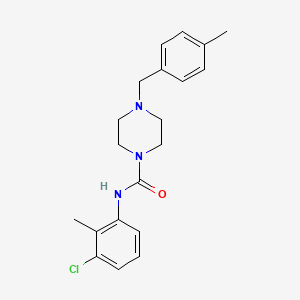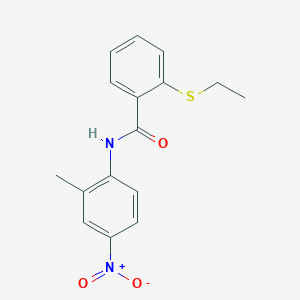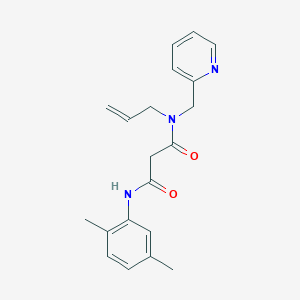
N-(4-acetylphenyl)-N'-(4-methoxy-2-nitrophenyl)urea
Overview
Description
N-(4-acetylphenyl)-N'-(4-methoxy-2-nitrophenyl)urea, also known as AMON, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a urea derivative that has been synthesized using various methods and has been shown to have several biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-N'-(4-methoxy-2-nitrophenyl)urea is not yet fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or by disrupting the structure of cell membranes. N-(4-acetylphenyl)-N'-(4-methoxy-2-nitrophenyl)urea has been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is essential for the elimination of damaged or abnormal cells.
Biochemical and Physiological Effects
N-(4-acetylphenyl)-N'-(4-methoxy-2-nitrophenyl)urea has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, which are proteins that play a key role in the immune response. N-(4-acetylphenyl)-N'-(4-methoxy-2-nitrophenyl)urea has also been shown to inhibit the activity of certain enzymes, including tyrosinase and cholinesterase. Tyrosinase is an enzyme that plays a key role in the production of melanin, while cholinesterase is an enzyme that plays a key role in the functioning of the nervous system.
Advantages and Limitations for Lab Experiments
N-(4-acetylphenyl)-N'-(4-methoxy-2-nitrophenyl)urea has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have a wide range of biological activities. However, one of the limitations of N-(4-acetylphenyl)-N'-(4-methoxy-2-nitrophenyl)urea is that its mechanism of action is not yet fully understood. Additionally, more research is needed to determine its toxicity and potential side effects.
Future Directions
There are several future directions for research on N-(4-acetylphenyl)-N'-(4-methoxy-2-nitrophenyl)urea. One area of focus could be on determining its mechanism of action and identifying the specific enzymes and pathways that it targets. Another area of focus could be on developing derivatives of N-(4-acetylphenyl)-N'-(4-methoxy-2-nitrophenyl)urea that have improved activity and selectivity. Additionally, more research is needed to determine the potential applications of N-(4-acetylphenyl)-N'-(4-methoxy-2-nitrophenyl)urea in the treatment of various diseases, including cancer and inflammation.
Scientific Research Applications
N-(4-acetylphenyl)-N'-(4-methoxy-2-nitrophenyl)urea has been extensively studied for its potential applications in scientific research. It has been shown to have antitumor, antibacterial, and antifungal properties. It has also been studied for its potential use as an anti-inflammatory agent. N-(4-acetylphenyl)-N'-(4-methoxy-2-nitrophenyl)urea has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to be effective against various bacterial and fungal strains.
properties
IUPAC Name |
1-(4-acetylphenyl)-3-(4-methoxy-2-nitrophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5/c1-10(20)11-3-5-12(6-4-11)17-16(21)18-14-8-7-13(24-2)9-15(14)19(22)23/h3-9H,1-2H3,(H2,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVSBZOLADMLHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Acetylphenyl)-3-(4-methoxy-2-nitrophenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-methylbutyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B4120600.png)
![2-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-N-(2-methoxy-5-methylphenyl)hydrazinecarboxamide](/img/structure/B4120601.png)
![N-(2,6-dimethoxy-4-pyrimidinyl)-4-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4120611.png)
![N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4120621.png)
![N-1,3-benzodioxol-5-yl-N'-[1-(4-sec-butylphenyl)propyl]thiourea](/img/structure/B4120637.png)
![7-{[(4-nitrophenyl)sulfonyl]methyl}-7,8-dihydro[1,4]thiazino[4,3,2-gh]purine](/img/structure/B4120644.png)
![2-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}-N-(3-nitrophenyl)hydrazinecarboxamide](/img/structure/B4120657.png)
![ethyl 4-[({[1-(tetrahydro-2-furanyl)ethyl]amino}carbonyl)amino]benzoate](/img/structure/B4120658.png)

![N-(4-sec-butylphenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4120675.png)

![N-(3-chlorophenyl)-2-({5-[2-(5-methyl-2-furyl)ethyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4120688.png)

![N~1~-(2-methyl-5-nitrophenyl)-N~2~-[(4-methylphenyl)sulfonyl]alaninamide](/img/structure/B4120691.png)